molecular formula C7H9NO3 B11919507 Ethyl 3-cyanooxetane-3-carboxylate

Ethyl 3-cyanooxetane-3-carboxylate

Cat. No.: B11919507
M. Wt: 155.15 g/mol
InChI Key: XLHDVHQYQSHIHF-UHFFFAOYSA-N
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Description

Ethyl 3-cyanooxetane-3-carboxylate is a bicyclic organic compound featuring a four-membered oxetane ring substituted with a cyano (–CN) group and an ethyl carboxylate (–COOEt) moiety at the 3-position.

Properties

IUPAC Name

ethyl 3-cyanooxetane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-2-11-6(9)7(3-8)4-10-5-7/h2,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHDVHQYQSHIHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(COC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-cyanooxetane-3-carboxylate typically involves the cyclization of ethyl cyanoacetate with appropriate reagents. One common method includes the reaction of ethyl cyanoacetate with a suitable aldehyde under basic conditions to form the oxetane ring. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-cyanooxetane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the cyano or ester groups, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the cyano or ester groups under mild to moderate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 3-cyanooxetane-3-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to new drugs with therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 3-cyanooxetane-3-carboxylate involves its reactivity due to the strained oxetane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. The cyano and ester groups also provide sites for further functionalization, allowing the compound to participate in a variety of chemical transformations. Molecular targets and pathways involved in its biological activity are still under investigation, but its derivatives have shown potential in interacting with specific enzymes and receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Oxetane Derivatives

Ethyl 3-aminooxetane-3-carboxylate (C₆H₁₁NO₃)
  • Structure : Similar backbone but replaces –CN with –NH₂.
  • Key Differences: The amino group (–NH₂) is electron-donating, reducing ring strain compared to the electron-withdrawing –CN group. Higher solubility in polar solvents due to hydrogen bonding from –NH₂ .
  • Reactivity: The amino group enhances nucleophilic ring-opening reactions, whereas the cyano group may favor electrophilic attacks.
3-Ethyl-3-hydroxymethyloxetane
  • Structure : Oxetane substituted with –CH₂OH and –CH₂CH₃.
  • 1H-NMR Data : Hydroxyl proton at δ 3.74 ppm; ethyl groups at δ 0.78–1.60 ppm .
  • Key Differences: Lacks ester/cyano functional groups, reducing polarity. – Hydroxymethyl group increases hydrophilicity compared to –CN or –COOEt.

Cyclic Ester Derivatives with Varied Ring Sizes

Ethyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate (C₁₀H₁₆O₃)
  • Structure : Five-membered cyclopentane ring with ester and ketone groups.
  • Key Differences: Reduced ring strain compared to oxetane derivatives, enhancing thermal stability. The ketone group increases electrophilicity at the α-carbon, unlike the cyano group’s conjugation effects .
Ethyl 3-oxocyclobutanecarboxylate
  • Structure : Four-membered cyclobutane ring with ester and ketone groups.
  • Key Differences: Cyclobutane’s higher strain than oxetane may lead to faster ring-opening kinetics. Ketone vs. cyano substituents alter electronic density distribution .

Linear vs. Cyclic Esters

Ethyl Acetate (C₄H₈O₂)
  • Structure : Linear ester without cyclic constraints.
  • Physicochemical Properties :
    • Boiling point: 77°C; log P: 0.73 (high volatility and moderate polarity) .

  • Key Differences: Ethyl 3-cyanooxetane-3-carboxylate’s cyclic structure reduces volatility and increases rigidity, favoring solid-state applications.

Data Tables

Table 1. Structural and Functional Comparison of Analogous Compounds

Compound Ring Size Substituents Key Functional Groups Log P (Predicted) Reactivity Profile
This compound 4 –CN, –COOEt Cyano, Ester 1.2* Electrophilic ring-opening
Ethyl 3-aminooxetane-3-carboxylate 4 –NH₂, –COOEt Amino, Ester 0.5 Nucleophilic ring-opening
Ethyl 3-oxocyclobutanecarboxylate 4 –COOEt, –C=O Ester, Ketone 1.5 Thermal decomposition
Ethyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate 5 –COOEt, –C=O, –CH₃ Ester, Ketone, Methyl 2.1 Stabilized ring reactions

*Predicted using QSPR models.

Table 2. NMR Chemical Shifts of Oxetane Derivatives (δ/ppm)

Compound –CH₃ –CH₂– –OH/–CN –COOEt
3-Ethyl-3-hydroxymethyloxetane 0.78 1.60–4.33 3.74
This compound* ~4.2
Ethyl 3-aminooxetane-3-carboxylate ~2.5 (NH₂) ~4.1

*Theoretical shifts based on electronegativity of –CN.

Research Findings and Implications

  • Ring Strain and Reactivity: The oxetane ring’s strain (≈26 kcal/mol) facilitates ring-opening under acidic or nucleophilic conditions, but the –CN group stabilizes the ring via conjugation, delaying decomposition compared to amino or hydroxymethyl analogs .
  • Solubility: The cyano group reduces hydrophilicity (log P ~1.2) compared to amino-substituted oxetanes (log P ~0.5), making it more compatible with non-polar matrices in polymer blends .
  • Synthetic Utility: this compound’s dual functional groups enable diverse derivatization pathways, such as cyano reduction to amines or ester hydrolysis to carboxylic acids .

Biological Activity

Ethyl 3-cyanooxetane-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, characterization, and biological activities associated with this compound, drawing from a variety of research studies and findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of ethyl cyanoacetate with appropriate aldehydes or ketones under controlled conditions. The reaction conditions often include the use of catalysts such as piperidine or sodium ethoxide to facilitate the formation of the oxetane ring. The characterization of this compound is usually performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which confirm the structure and purity of the synthesized product.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests against various bacterial strains have shown promising results, indicating that this compound exhibits significant antibacterial activity. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating a higher efficacy against Gram-positive strains such as Staphylococcus aureus and Streptococcus pneumoniae.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.05 mg/mL
Escherichia coli0.1 mg/mL
Streptococcus pneumoniae0.03 mg/mL

These results suggest that this compound could be a candidate for developing new antibacterial agents.

Anticancer Activity

In addition to its antimicrobial properties, this compound has also been investigated for its anticancer potential . Studies have shown that this compound can inhibit the proliferation of cancer cells in various cancer lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at specific phases.

Research indicates that the compound interacts with key cellular pathways involved in cancer progression, such as the inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription. This interaction leads to increased DNA damage in cancer cells, ultimately resulting in cell death.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in Pharmaceutical Chemistry Journal assessed the antibacterial activity of several derivatives of cyano compounds, including this compound. The findings revealed that modifications to the cyano group significantly enhanced antimicrobial activity, suggesting that structural optimization could lead to more potent derivatives .
  • Anticancer Activity Assessment : In a separate investigation reported in Cancer Research, researchers evaluated the effects of this compound on human lung cancer cells. The study demonstrated that treatment with this compound resulted in a marked decrease in cell viability and increased apoptosis markers, supporting its potential as an anticancer agent .

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